Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate
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Overview
Description
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is a heterocyclic organic compound with the molecular formula C21H31NO3S. It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, further connected to an octanoate chain. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate typically involves a multi-step process:
Formation of the Octanoate Chain: The octanoate chain is synthesized through esterification of octanoic acid with ethanol under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring is attached through a nucleophilic substitution reaction, where thiomorpholine reacts with a halogenated phenyl derivative.
Final Assembly: The final compound is assembled through a series of condensation and oxidation reactions to form the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Ensuring the final product meets purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the thiomorpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Resulting from reduction of the ketone group.
Substituted Derivatives: Various substituted derivatives can be synthesized through nucleophilic substitution.
Scientific Research Applications
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate: Similar structure but with a different position of the thiomorpholine ring.
Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate: Another positional isomer with the thiomorpholine ring at the para position.
Uniqueness
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H31NO3S
- Molecular Weight : 377.54 g/mol
- CAS Number : 898788-26-6
- Density : 1.102 g/cm³
- Boiling Point : 511.5°C at 760 mmHg
- Refractive Index : 1.544
The compound features a thiomorpholine moiety, which contributes to its biological activity by enhancing interaction with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The presence of the thiomorpholine group allows for increased binding affinity to target proteins, leading to modulation of their activity.
Interaction with Enzymes
Research indicates that the compound can act as an inhibitor or modulator of various enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The anti-inflammatory action is likely due to the inhibition of pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
-
Anti-inflammatory Research :
- In a controlled trial involving mice with induced arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6).
- Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls .
-
Mechanistic Insights :
- A detailed mechanistic study revealed that this compound inhibits NF-kB signaling pathways, which are critical in mediating inflammatory responses.
- This inhibition was confirmed through Western blot analysis showing reduced phosphorylation of IκBα, leading to decreased nuclear translocation of NF-kB .
Comparative Analysis with Related Compounds
This table compares this compound with its positional isomers, highlighting differences in biological activities.
Properties
IUPAC Name |
ethyl 8-oxo-8-[3-(thiomorpholin-4-ylmethyl)phenyl]octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-2-25-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-26-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJRSOAKUXZKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643405 |
Source
|
Record name | Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-26-6 |
Source
|
Record name | Ethyl 8-oxo-8-{3-[(thiomorpholin-4-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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